2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one
Description
This compound is a fluorinated purine nucleoside analog characterized by a 2-amino-substituted purine base linked to a modified tetrahydrofuran (sugar) moiety. The sugar features a 3-fluoro substituent, a 4-hydroxy group, and a 5-hydroxymethyl group in the (2R,3R,4R,5R) configuration. Such modifications are often designed to enhance metabolic stability, binding affinity, or pharmacokinetic properties compared to natural nucleosides.
Properties
Molecular Formula |
C10H12FN5O4 |
|---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
2-amino-7-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-7-5(16)8(19)15-10(12)14-7/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 |
InChI Key |
FHZUZEMURQZKIO-DXTOWSMRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)C(=O)NC(=N2)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the tetrahydrofuran ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated intermediate undergoes glycosylation with a protected sugar derivative.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, including amines and thiols, can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with potential therapeutic applications.
Scientific Research Applications
Antiviral Applications
Mechanism of Action
This compound has been identified as a potent inhibitor of the NS5B polymerase enzyme of the Hepatitis C virus (HCV). The inhibition of this enzyme is crucial as it plays a central role in viral replication. By targeting NS5B, the compound disrupts the replication cycle of HCV, making it a promising candidate for antiviral therapies .
Case Studies and Research Findings
Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HCV. For instance, studies have shown that modifications in the tetrahydrofuran ring can enhance the compound's efficacy and selectivity towards HCV polymerase .
Antitumor Activity
Mechanism of Action
In addition to its antiviral properties, this compound has shown potential antitumor activity. The structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells. This mechanism is particularly relevant in targeting specific types of tumors that are dependent on nucleoside metabolism for growth .
Research Insights
Studies have indicated that compounds similar to 2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one can induce apoptosis in cancer cells through pathways involving DNA damage response and repair mechanisms .
Biochemical Tools
Research Applications
This compound serves as an important biochemical tool in research settings. Its ability to mimic natural nucleosides allows researchers to study nucleic acid interactions and enzyme kinetics in vitro. It can be used to probe the mechanisms of various enzymes involved in nucleotide metabolism and DNA/RNA synthesis .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting the normal function of DNA and RNA. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Base Modifications
The purine base in the target compound distinguishes it from analogs with alternative heterocycles. For example:
- Pyrimidin-2(1H)-one derivatives (e.g., 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one): The pyrimidinone base lacks the fused imidazole ring of purines, reducing planarity and hydrogen-bonding capacity .
Sugar Modifications
Key differences in the sugar moiety include:
- Fluorine Position: 4-Fluoro substitution (e.g., 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-tetrahydrofuran-2-yl)-1H-purin-6(9H)-one): Fluorine at C4 may stabilize the sugar ring in a distinct conformation, altering binding to kinases or polymerases compared to the C3-fluoro in the target compound .
- Hydroxyl and Chloro Substituents: The 3-chloro-3-fluoro combination in 4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one introduces steric bulk and electronic effects distinct from the hydroxylated sugar in the target compound .
Functional Group Variations
- Amino vs.
- Hydroxymethyl vs. Acetoxymethyl : Compounds like (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-tetrahydro-2H-pyran-3,4,5-triyl triacetate feature protected hydroxymethyl groups (as acetates), which may enhance stability during synthesis but require deprotection for biological activity .
Structural and Physicochemical Comparison Table
Key Research Findings
- Stereochemical Impact : The (2R,3R,4R,5R) configuration of the target compound’s sugar moiety is critical for mimicking natural nucleosides, as seen in crystallographic studies of related iodinated analogs .
- Fluorine Effects : Fluorine at C3 (target) vs. C4 () alters sugar pucker and enzyme binding. For example, 4-fluoro derivatives may adopt a C3’-endo conformation, while 3-fluoro derivatives favor C2’-endo, impacting RNA vs. DNA polymerase selectivity .
- Synthetic Challenges: The synthesis of fluorinated nucleosides often requires specialized reagents (e.g., DAST for fluorination) and protecting-group strategies, as noted in the preparation of triazole-linked analogs () .
Biological Activity
The compound 2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one is a purine derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈F₃N₅O₅
- Molecular Weight : 469.50 g/mol
- CAS Number : 163706-58-9
This compound's structure features a purine base linked to a modified tetrahydrofuran ring, contributing to its unique biological properties.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral properties, particularly against Hepatitis C Virus (HCV). It acts as an inhibitor of the NS5B polymerase, a critical enzyme in the viral replication process. In vitro studies have shown that it effectively reduces viral load in infected cell lines, demonstrating its potential as a therapeutic agent for HCV treatment .
Immunomodulatory Effects
The compound has also been identified as a Toll-like receptor 7 (TLR7) agonist. TLR7 plays a significant role in the immune response by recognizing viral RNA and initiating innate immune responses. Activation of TLR7 by this compound has been linked to enhanced production of pro-inflammatory cytokines, suggesting its potential use in treating various infectious diseases and possibly in cancer therapies .
Case Studies
-
HCV Treatment Study :
- Objective : Evaluate the efficacy of the compound as an NS5B polymerase inhibitor.
- Methodology : In vitro assays were conducted using HCV-infected hepatocyte cell lines.
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating strong antiviral activity compared to standard treatments.
-
Immunotherapy Research :
- Objective : Assess the immunomodulatory effects of the compound on TLR7 activation.
- Methodology : Cytokine release assays were performed on immune cell cultures treated with varying concentrations of the compound.
- Results : Significant increases in IL-6 and TNF-alpha production were observed, supporting its role as an immune enhancer.
The biological activity of this compound can be attributed to its dual action:
- Inhibition of Viral Replication : By targeting NS5B polymerase, it disrupts the replication cycle of HCV.
- Immune Activation : As a TLR7 agonist, it stimulates immune cells to produce cytokines that enhance the body’s antiviral response.
Comparative Analysis
| Activity Type | Compound Name | Target Enzyme/Pathway | Efficacy (IC50) |
|---|---|---|---|
| Antiviral | 2-Amino-7... | NS5B Polymerase | Low micromolar range |
| Immunomodulatory | 2-Amino-7... | TLR7 | Significant cytokine release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
